Z-Orn(Z)-osu

Description

Properties

IUPAC Name |

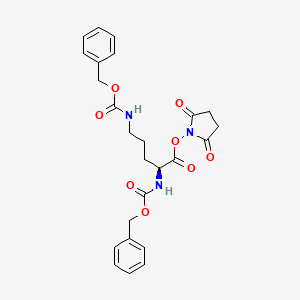

(2,5-dioxopyrrolidin-1-yl) (2S)-2,5-bis(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O8/c29-21-13-14-22(30)28(21)36-23(31)20(27-25(33)35-17-19-10-5-2-6-11-19)12-7-15-26-24(32)34-16-18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2,(H,26,32)(H,27,33)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMBMJCWSOQENR-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704852 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~,N~5~-bis[(benzyloxy)carbonyl]-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90970-61-9 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~,N~5~-bis[(benzyloxy)carbonyl]-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving Z Orn Z Osu

Role of Benzyloxycarbonyl (Z) and N-Hydroxysuccinimide (OSu) Protecting and Activating Groups

The strategic use of protecting and activating groups is fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the formation of the desired peptide sequence. thieme-connect.de In Z-Orn(Z)-osu, the Z groups protect the amino functionalities of ornithine, while the OSu group activates the carboxyl group for amide bond formation.

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. ontosight.ai It is introduced by reacting the amino group of ornithine with benzyl (B1604629) chloroformate under alkaline conditions. This reaction forms a stable urethane (B1682113) linkage, effectively masking the nucleophilicity of the amino groups and preventing them from participating in unintended reactions during peptide synthesis. ontosight.ai

The Z group is renowned for its stability under a variety of conditions, yet it can be selectively removed when desired. The primary method for the deprotection of Z-groups is catalytic hydrogenation, typically using a palladium catalyst (Pd/C) and a hydrogen source. This process cleaves the benzyl-oxygen bond, releasing the free amine and byproducts like toluene (B28343) and carbon dioxide. thieme-connect.de The mild conditions of this deprotection method make it compatible with many other protecting groups used in peptide synthesis. thieme-connect.de Alternatively, strong acidic conditions can also be employed for Z-group removal, although this method is less common due to the potential for side reactions with sensitive amino acid residues. thieme-connect.de

The stability of the Z group can be modulated by introducing substituents on the benzyl ring. Electron-withdrawing groups enhance its stability, while electron-donating groups increase its lability towards acidic cleavage. thieme-connect.de

The N-hydroxysuccinimide (OSu) ester is a highly effective activating group for carboxylic acids, facilitating the formation of amide bonds under mild conditions. thermofisher.comresearchgate.net In the synthesis of this compound, the carboxylic acid of Z-Orn(Z)-OH is reacted with N-hydroxysuccinimide, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form the active ester. researchgate.net

The utility of the OSu active ester lies in its enhanced reactivity towards nucleophiles, specifically the primary amines of other amino acids or peptides. thermofisher.com The N-hydroxysuccinimide is a good leaving group, making the carbonyl carbon of the ester highly susceptible to nucleophilic attack by an amine. This reaction proceeds efficiently at room temperature and under slightly basic pH conditions (pH 7.2-9) to form a stable amide bond, with the water-soluble N-hydroxysuccinimide as the byproduct, which is easily removed during purification. thermofisher.comresearchgate.net

One of the key advantages of using OSu esters is the ability to pre-activate and isolate the amino acid derivative, which can then be used in a subsequent coupling step without the need for in-situ activation. researchgate.net This approach minimizes side reactions that can occur when using coupling agents directly in the presence of both the carboxylic acid and the amine components. schem.jp However, OSu esters are susceptible to hydrolysis, especially at higher pH, which can compete with the desired amidation reaction. thermofisher.com Therefore, careful control of reaction conditions is crucial for maximizing coupling efficiency.

Mechanisms of Z-Protection and Deprotection in Ornithine Derivatives

Incorporation Strategies of this compound in Peptide Assembly

This compound is a valuable building block in both solid-phase and solution-phase peptide synthesis, offering a reliable method for introducing a protected ornithine residue into a growing peptide chain.

Solid-phase peptide synthesis (SPPS) is a widely used technique where a peptide is assembled sequentially while attached to an insoluble polymer support. biosynth.com While the benzyloxycarbonyl (Z) protecting group has traditionally been more associated with solution-phase synthesis, Z-protected amino acids like this compound can be utilized in certain SPPS strategies. peptide.com

In SPPS, the C-terminal amino acid is first anchored to the solid support. The synthesis then proceeds by cycles of Nα-deprotection and coupling of the next protected amino acid. biosynth.com this compound can be coupled to the deprotected N-terminus of the resin-bound peptide. The OSu active ester facilitates this coupling reaction. bachem.com The Z groups on the ornithine side chain remain intact during the coupling and subsequent Nα-deprotection steps of the growing peptide chain, provided an orthogonal protecting group strategy is employed (e.g., Fmoc for the Nα-amino group). The Z groups are typically removed at the final stage of synthesis, often concurrently with the cleavage of the peptide from the resin, using strong acid conditions like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

Solution-phase peptide synthesis involves the coupling of amino acids or peptide fragments in a suitable solvent. This method is often preferred for large-scale synthesis of peptides. polypeptide.com this compound is particularly well-suited for solution-phase synthesis. bachem.com The use of an isolated active ester like this compound allows for a clean and efficient coupling reaction with the N-terminus of another amino acid or peptide fragment in solution. bachem.com

The process typically involves dissolving both this compound and the amino component in an appropriate organic solvent and allowing the reaction to proceed. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After the coupling is complete, the resulting protected peptide can be purified by crystallization or chromatography to remove any unreacted starting materials and the N-hydroxysuccinimide byproduct. bachem.com The Z-protecting groups can then be removed at a later stage of the synthesis. bachem.com

To achieve high yields of the desired peptide and minimize the formation of impurities, several factors must be considered when incorporating this compound.

Coupling Reagents and Additives: While this compound is a pre-activated ester, in some cases, particularly with sterically hindered amino acids, the addition of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can enhance the coupling rate and suppress side reactions like racemization. bachem.com

Solvent Choice: The choice of solvent is critical for both SPPS and solution-phase synthesis. The solvent must be able to solvate the reactants and facilitate the reaction without causing unwanted side reactions. Common solvents include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP).

Reaction Time and Temperature: Optimizing the reaction time and temperature is crucial. While longer reaction times can lead to higher coupling yields, they can also increase the risk of side reactions. Coupling reactions are often carried out at room temperature, but for difficult couplings, elevated temperatures may be necessary, though this can also increase the risk of racemization. bachem.com

Monitoring and Purification: Careful monitoring of the coupling reaction is essential to determine its completion. After the synthesis, rigorous purification of the final peptide is necessary to remove any byproducts, including deletion sequences (peptides missing one or more amino acids) or peptides with modifications resulting from side reactions.

A potential side reaction during the integration of ornithine derivatives is the formation of lactams, particularly if the δ-amino group is not properly protected. The use of the stable Z-protecting group on the δ-amino group of this compound effectively prevents this side reaction.

Application in Solution-Phase Peptide Synthesis

Orthogonal Protecting Group Strategies in the Context of this compound

In complex chemical syntheses, particularly in peptide chemistry, orthogonal protecting groups are essential. organic-chemistry.orgresearchgate.net These are distinct types of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.orgresearchgate.net

The Z (benzyloxycarbonyl) group is a well-established protecting group for amines. masterorganicchemistry.com It is notably stable under the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions used to remove 9-fluorenylmethoxycarbonyl (Fmoc) groups. masterorganicchemistry.comwiley-vch.de The Z group is typically cleaved by hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or under strong acidic conditions. masterorganicchemistry.compeptide.com This difference in reactivity is the foundation of its use in orthogonal strategies.

In the context of this compound, both amino groups of the ornithine residue are protected by Z groups. This uniformity means they are not orthogonally protected relative to each other. However, the Z groups are orthogonal to other common protecting groups used in peptide synthesis. For instance, in a peptide chain containing a Z-protected ornithine residue, an Fmoc-protected N-terminus can be selectively deprotected with a mild base like piperidine (B6355638) without affecting the Z groups. biosynth.com Similarly, a Boc-protected amino acid can have its Boc group removed with a mild acid like trifluoroacetic acid (TFA) without cleaving the Z groups. masterorganicchemistry.comwiley-vch.de

This orthogonality is crucial for synthesizing complex peptides or modifying specific amino acid residues within a peptide. For example, if a lysine (B10760008) residue elsewhere in a peptide is protected with an acid-labile Boc group, it can be selectively deprotected and modified while the Z-protected ornithine remains intact. researchgate.net

Several protecting groups are compatible with the Z group in orthogonal schemes, including:

Allyloxycarbonyl (Alloc): Removable with a palladium catalyst, making it orthogonal to Z, Fmoc, and Boc groups. iris-biotech.de

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): Cleaved with hydrazine, offering another layer of orthogonality. peptide.com

The selection of protecting groups is a critical aspect of synthetic planning, enabling the construction of complex molecules with high precision. wiley-vch.de

Stereochemical Control and Retention during this compound Reactions

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as the biological activity of peptides is highly dependent on their three-dimensional structure. wiley-vch.de this compound is derived from L-ornithine, and it is crucial that the L-configuration is retained throughout its reactions.

The use of urethane-based protecting groups like the Z group on the α-amino group is known to significantly suppress racemization during peptide coupling reactions. researchgate.net Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, can occur via the formation of an oxazolone (B7731731) intermediate during the activation of the carboxyl group. The electron-withdrawing nature of the Z group's carbonyl oxygen reduces the nucleophilicity of the α-amino nitrogen, thereby disfavoring the formation of the problematic oxazolone.

Furthermore, the activation of the carboxyl group as an N-hydroxysuccinimide (Osu) ester is a widely used strategy that generally leads to coupling reactions with minimal racemization, especially when carried out at moderate temperatures and in appropriate solvents. researchgate.net

While the Z group and Osu activation provide a good level of stereochemical control, the reaction conditions must still be carefully managed. Factors such as the choice of base, solvent polarity, and reaction temperature can influence the extent of racemization. For instance, the use of certain bases can promote epimerization. In the synthesis of novel derivatives, it is standard practice to verify the stereochemical purity of the final product using analytical techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. mdpi.com

Synthesis of Novel this compound Derivatives and Analogues for Research Applications

The reactivity of this compound as an activated amino acid derivative makes it a valuable building block for synthesizing a variety of novel molecules for research purposes. Its primary application is in peptide synthesis, where it is used to incorporate a Z-protected ornithine residue into a growing peptide chain. rsc.org

The activated Osu ester readily reacts with the free N-terminal amine of a peptide or amino acid to form a new peptide bond. researchgate.net This reaction is a cornerstone of solution-phase peptide synthesis and can also be adapted for solid-phase peptide synthesis (SPPS). google.com

Beyond standard peptide synthesis, this compound and its parent acid, Z-Orn(Z)-OH, can be used to create more complex and novel structures:

Branched and Cyclic Peptides: The ornithine side chain provides a point for branching or cyclization. After incorporation into a peptide, the δ-amino group's Z-protecting group can be selectively removed (if an orthogonal protecting group was used on the α-amino group) to allow for the attachment of another peptide chain or a different chemical moiety. Alternatively, it can be used to form a lactam bridge with a carboxylic acid group elsewhere in the peptide to create a cyclic peptide. researchgate.netuva.nl

Peptidomimetics: These are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve properties like stability or bioavailability. chim.itnih.gov this compound can be reacted with non-natural amino acids or other small molecules to create novel peptidomimetic structures. chim.it For example, it has been used as a starting material in the synthesis of heterocyclic α,α-disubstituted amino acids. csic.es

Conjugates and Labeled Peptides: The ornithine side chain can serve as an attachment point for various labels, such as fluorescent dyes, biotin (B1667282), or drug molecules, after the removal of the Z protecting group. nih.gov This allows for the creation of probes for studying biological processes or for targeted drug delivery.

Synthesis of Unnatural Amino Acids: Z-Orn(Z)-OH can be chemically modified to create derivatives that are not found in nature. For instance, it has been used in the synthesis of azepane amino acids. chim.it

The synthesis of these derivatives often involves multiple steps of protection, coupling, and deprotection, requiring careful planning of the synthetic route to ensure the desired product is obtained with high yield and purity. mdpi.com

Data Tables

Table 1: Protecting Groups Orthogonal to the Z-Group

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Z-Group? | Reference |

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) | Yes | masterorganicchemistry.comwiley-vch.de |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | Yes | biosynth.com |

| Allyloxycarbonyl | Alloc | Palladium Catalyst | Yes | iris-biotech.de |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Yes | peptide.com |

Table 2: Common Applications in the Synthesis of Novel Derivatives

| Derivative Type | Synthetic Strategy | Potential Application | Reference |

| Cyclic Peptides | Intramolecular cyclization via the δ-amino group | Therapeutic agents, research tools | researchgate.netuva.nl |

| Branched Peptides | Grafting additional chains onto the δ-amino group | Vaccine development, drug delivery | rsc.org |

| Peptidomimetics | Incorporation into non-peptidic backbones | Enhanced stability and bioavailability | chim.itnih.gov |

| Labeled Peptides | Attachment of reporter molecules to the side chain | Biological imaging, diagnostic assays | nih.gov |

| Unnatural Amino Acids | Chemical modification of the ornithine scaffold | Probing protein structure and function | chim.itcsic.es |

Molecular and Biochemical Investigations Utilizing Z Orn Z Osu and Its Derivatives

Role as a Building Block for Conformational Studies of Peptides and Polypeptides

Z-Orn(Z)-osu is instrumental in synthesizing peptides and polypeptides with defined sequences, which are essential for studying their three-dimensional structures. The incorporation of the ornithine residue, protected with bulky Z groups, can significantly influence the conformational preferences of the peptide backbone.

Researchers have synthesized sequential polypeptides, such as poly(N-δ-Z-L-Orn-β-Bzl-L-Asp) (POA) and poly(N-δ-Z-L-Orn-γ-Bzl-L-Glu) (POG), using solution-phase methods. cdnsciencepub.com Circular dichroism (CD) studies revealed that these polypeptides adopt an α-helical conformation in chloroform. cdnsciencepub.com However, this helical structure is notably fragile, readily transitioning to a random coil upon the addition of small amounts of trifluoroacetic acid (TFA). cdnsciencepub.com This sensitivity is attributed to a cooperative collapse of the ordered structure, where interactions between the different side chains are more favorable in the coiled state. cdnsciencepub.com

In other studies, the relative stability of the helical structures of poly(N'-benzyloxycarbonyl-L-ornithine) was compared to similar lysine (B10760008) and diaminobutyric acid derivatives. The ornithine derivative's helix was found to be more stable than the lysine derivative, a phenomenon attributed to hydrogen bonding between the side chain amido functions. These investigations highlight how the specific nature of the amino acid side chain, as introduced via precursors like this compound, dictates the conformational stability of polypeptides.

Furthermore, the conformational properties of branched polypeptides have been analyzed. For instance, the conformation of branched polypeptides with a poly[Lys] backbone can be modulated by the identity of the amino acid at the N-terminal of the branches. rsc.org Polypeptides with hydrophilic residues like ornithine tend to display an unordered conformation under near-physiological conditions. rsc.org In contrast, those with hydrophobic amino acids are more likely to form α-helices. rsc.org

| Polypeptide Type | Incorporated Residue | Observed Conformation (Solvent/Conditions) | Reference |

| Sequential Polypeptide | N-δ-Z-L-Ornithine | α-helical (Chloroform) | cdnsciencepub.com |

| Branched Polypeptide | L-Ornithine | Unordered (Physiological conditions) | rsc.org |

| Homopolypeptide | N'-benzyloxycarbonyl-L-ornithine | α-helical, more stable than lysine analog |

Application in Mechanistic Studies of Enzymatic Hydrolysis and Transpeptidation

The specific linkages formed using this compound and its derivatives are crucial for studying the mechanisms of enzymes, particularly proteases involved in hydrolysis and transpeptidation reactions. The design of peptide sequences that can be selectively cleaved by specific enzymes allows for detailed investigation of enzyme-substrate interactions.

For example, branched peptide linkers have been developed for use in drug-conjugates. google.com These linkers are designed with specific amino acid sequences that are selectively cleaved by tumor-associated proteases. google.com This enzymatic cleavage at the tumor site releases the active drug, providing a targeted therapeutic approach. google.com The ornithine residue, often incorporated in these linkers, can be part of the recognition sequence for these enzymes. google.com

In a different approach, researchers have serendipitously discovered that the enzyme-instructed self-assembly (EISA) of branched peptides can be used to target mitochondria. nih.gov In this system, a branched peptide substrate is cleaved by an enzyme like enterokinase, which recognizes a specific sequence (e.g., DDDDK). nih.gov This cleavage event triggers a morphological transition from micelles to nanofibers, which then localize at the mitochondria. nih.gov Preventing this enzymatic proteolysis diminishes the mitochondrial targeting, demonstrating the critical role of the enzymatic reaction in this process. nih.gov While not directly using this compound, this research exemplifies how peptides containing specific cleavage sites, which can be constructed using such activated amino acid derivatives, are vital for studying and exploiting enzymatic mechanisms in biological contexts.

Investigations of Structure-Activity Relationships in Polymeric and Branched Polypeptides

This compound is a valuable tool for synthesizing a variety of polymeric and branched polypeptides to investigate how their chemical structure influences their biological activity. By systematically altering the composition and architecture of these polymers, researchers can deduce critical structure-activity relationships (SAR).

Branched polymeric polypeptides based on a poly[Lys] backbone have been synthesized with varying amino acids (X) at the N-terminus of the side chains. rsc.org The identity of this amino acid X, which can be ornithine, significantly impacts the polymer's conformation and, consequently, its biological function, including interactions with biomembranes and cytotoxicity. rsc.org For instance, the conformational properties of these branched polypeptides were analyzed to better understand their mechanism of action related to biomembrane events like cellular uptake. rsc.org

In another study, novel biodegradable poly(lactic-co-glycolic acid) (PLGA) derivatives were synthesized by conjugation with L-ornithine. mdpi.com The resulting PLGA-L-ornithine polymers exhibited unique hydrophilic properties and faster degradation times compared to the parent PLGA. mdpi.com Such modifications, facilitated by reactive ornithine precursors, allow for the tuning of polymer properties for specific biomaterial applications. The relationship between the chemical structure (i.e., the presence of the ornithine conjugate) and the degradation properties was clearly established. mdpi.com

Furthermore, δ-poly-L-ornithine, a cationic homo-polyamino acid, has been identified and its biological activity investigated. nih.gov A chemically synthesized 12-mer of δ-poly-L-ornithine was shown to act as an anti-fungal agent, demonstrating a direct link between its polymeric, cationic structure and its antimicrobial function. nih.gov The synthesis of such polymers often relies on protected and activated ornithine monomers.

| Polymer Type | Structural Modification | Key Finding | Reference |

| Branched Poly[Lys] | Varied N-terminal amino acid (including Orn) | Conformation and biomembrane interaction depend on the identity of the terminal amino acid. | rsc.org |

| PLGA Conjugate | L-Ornithine conjugation | Increased hydrophilicity and faster degradation rate. | mdpi.com |

| Homopolymer | δ-poly-L-ornithine (12-mer) | Exhibits anti-fungal activity. | nih.gov |

Employment in the Design and Synthesis of Constrained Peptides and Peptidomimetics as Research Tools

The synthesis of conformationally constrained peptides and peptidomimetics is a key strategy in medicinal chemistry to develop research tools and potential therapeutic leads. osu.eduokstate.edu These molecules mimic the bioactive conformations of natural peptides but often have improved stability and selectivity. This compound and related derivatives are employed in the synthesis of these complex structures.

Cyclic peptides are a major class of constrained molecules. The synthesis of gramicidin (B1672133) S analogs, for example, involves the cyclization of linear peptide precursors which can contain ornithine. oup.com The conformational properties of these cyclic peptides, which dictate their biological activity, are highly dependent on the amino acid sequence. oup.com The use of protected ornithine derivatives is essential for building the linear precursor before the final cyclization step.

Peptidomimetics, which mimic peptide structures, are also developed using building blocks derived from amino acids. For instance, isoxazoline-β²,²-amino acid-based peptidomimetics have been synthesized as chemical models to study protein misfolding. nih.gov The synthesis of these scaffolds often involves solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acid derivatives, including those that can be derived from ornithine, to construct the desired sequence. nih.gov

Development of this compound Containing Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating biological processes. osu.edu this compound and its derivatives can be used to synthesize peptide-based probes by incorporating reporter groups such as fluorescent tags or affinity labels. The benzyloxycarbonyl (Z) protecting groups can be selectively removed to allow for the attachment of these moieties to the ornithine side chain.

Faculty at The Ohio State University's Division of Medicinal Chemistry and Pharmacognosy, for example, work on designing and synthesizing fluorescent molecular probes to identify anticancer agents. osu.edu These probes are often peptide-based and are used in target-based or phenotypic drug discovery assays. osu.edu The synthesis of such probes relies on versatile building blocks that allow for the strategic placement of fluorophores.

While direct examples of this compound being used to create a specific, named probe were not prevalent in the search results, the underlying chemistry is fundamental to the field. The use of orthogonally protected amino acids is a standard strategy. For instance, a lysine or ornithine residue can be incorporated into a peptide with its side-chain amine protected by a group like Z or Fmoc. peptide.com This protecting group can be removed while the peptide is still on a solid support, and a fluorescent dye or biotin (B1667282) can be coupled to the newly freed amine. peptide.com This allows for the creation of targeted probes to study enzyme activity, receptor binding, or cellular uptake. The development of such tools is a core activity in chemical biology and medicinal chemistry. osu.edu

Analytical and Characterization Methodologies in Z Orn Z Osu Research

Spectroscopic Techniques for Structural Verification and Purity Assessment

Spectroscopy is a cornerstone in the analysis of synthetic compounds like Z-Orn(Z)-osu. ohio-state.edu Techniques such as NMR, UV-Vis, and Mass Spectrometry offer invaluable, non-destructive insights into the molecular structure and composition. ohio-state.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) experiments are conducted to confirm the presence and connectivity of all constituent parts of the molecule. mdpi.com

In ¹H NMR analysis, the chemical shifts, integrations, and coupling patterns of the protons provide a detailed map of the molecule. Specific resonance signals are expected for the protons of the two benzyloxycarbonyl (Z) protecting groups, the ornithine backbone (α-CH, β-CH₂, γ-CH₂, δ-CH₂), and the N-hydroxysuccinimide (Osu) ester. The presence of the aromatic protons from the Z groups and the characteristic singlet for the succinimidyl protons are key indicators of a successful synthesis. mdpi.com

¹³C NMR complements the proton data by identifying all unique carbon environments, including the carbonyl carbons of the Z groups, the Osu ester, and the ornithine carboxyl group, as well as the aromatic and aliphatic carbons throughout the structure. Analysis of the complete NMR data allows for the verification of the covalent structure and can reveal the presence of impurities. osu.edumdpi.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Z-groups) | 7.25 - 7.40 | Multiplet |

| Benzyl (B1604629) CH₂ (Z-groups) | ~5.10 | Singlet |

| Ornithine α-CH | 4.30 - 4.50 | Multiplet |

| Ornithine δ-CH₂ | 3.20 - 3.35 | Multiplet |

| Ornithine β,γ-CH₂ | 1.60 - 2.00 | Multiplet |

Note: Data are illustrative and based on typical values for similar protected amino acid structures. Actual shifts can vary based on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for detecting and quantifying this compound. The technique relies on the absorption of UV light by chromophores within the molecule. For this compound, the dominant chromophores are the aromatic rings of the two benzyloxycarbonyl (Z) protecting groups.

These aromatic systems exhibit a characteristic absorbance maximum, which is useful for confirming the presence of the Z-protecting groups. While not providing detailed structural information like NMR, UV-Vis spectroscopy is highly valuable for quantitative analysis during purification steps, such as monitoring column chromatography fractions. The absorbance is directly proportional to the concentration of the compound, following the Beer-Lambert law.

Table 2: UV-Vis Absorption Data for this compound

| Chromophore | Wavelength (λmax) |

|---|

Note: The presence of two Z-groups intensifies the absorbance but does not significantly shift the λmax compared to a compound with a single Z-group.

Mass Spectrometry (MS) is an indispensable technique for confirming the molecular weight of this compound and providing evidence of its structure through fragmentation analysis. thermofisher.com Given the compound's molecular formula, C₂₅H₂₇N₃O₈, its exact molecular mass can be calculated and then verified by high-resolution mass spectrometry (HRMS). nih.gov

Typically, soft ionization techniques like Electrospray Ionization (ESI) are used, which ionize the molecule with minimal fragmentation, allowing for the clear observation of the molecular ion. acdlabs.com This is often seen as a protonated species [M+H]⁺ or an adduct with sodium [M+Na]⁺.

When coupled with liquid chromatography (LC-MS), the technique becomes even more powerful, allowing for the separation of the target compound from impurities before it enters the mass spectrometer. thermofisher.comlcms.cz Tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion to induce fragmentation. wikipedia.org The resulting fragmentation pattern is predictable and serves as a structural fingerprint, showing characteristic losses of the Osu group, the Z-groups, or parts of the ornithine side chain, further confirming the identity of the compound. savemyexams.comlibretexts.org

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₅H₂₇N₃O₈ |

| Molecular Weight (Monoisotopic) | 513.1747 g/mol |

| Observed Ion (ESI+) | m/z 514.1820 ([M+H]⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Methods for Purification and Analytical Evaluation

Chromatography is central to both the purification of this compound after synthesis and the assessment of its purity. These methods separate the compound from starting materials, reagents, and side products based on differential partitioning between a stationary phase and a mobile phase. hplc.eu

High-Performance Liquid Chromatography (HPLC) is the premier technique for evaluating the purity of this compound and for its purification on a preparative scale. hplc.euoup.com Reversed-phase HPLC (RP-HPLC) is the most common modality used. In this setup, the compound is separated on a nonpolar stationary phase (typically C18-silica) using a polar mobile phase. hplc.eu

A gradient elution is commonly employed, where the percentage of an organic solvent (like acetonitrile) in an aqueous buffer (often containing 0.1% trifluoroacetic acid, TFA) is increased over time. hplc.eu this compound, being a relatively hydrophobic molecule due to the two Z-groups, is retained on the column and elutes at a characteristic retention time. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector, typically set at the absorbance maximum of the Z-group (~257 nm).

Table 4: Typical Analytical RP-HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

Determination of Optical Purity and Enantiomeric Excess

For amino acid derivatives used in peptide synthesis, confirming the optical purity is critical, as racemization can lead to the formation of undesired diastereomeric peptides. wiley-vch.de The goal is to ensure that the this compound is enantiomerically pure (either the L- or D-form, depending on the synthesis) and to quantify the enantiomeric excess (ee).

The most direct and widely used method for this determination is chiral HPLC. mdpi.com This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of this compound, leading to their separation in time. The two enantiomers will exhibit different retention times, allowing for their individual quantification. The enantiomeric excess is then calculated from the relative peak areas of the major and minor enantiomers.

An alternative, indirect method involves derivatizing the this compound sample with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. mdpi.com

Table 5: Illustrative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Isocratic mixture (e.g., Hexane/Isopropanol) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 257 nm |

Theoretical and Computational Approaches in Z Orn Z Osu Research

Molecular Modeling and Dynamics Simulations of Z-Orn(Z)-osu Containing Constructs

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the structural and dynamic properties of peptides containing modified residues such as this compound. qut.edu.autandfonline.com MD simulations, in particular, provide a physics-based model that tracks the motions of every atom in a system over time, offering a detailed view of peptide behavior in various environments. qut.edu.auaip.org

The process begins with the creation of a starting structure, often an extended conformation of the peptide. aip.org A critical step for non-standard amino acids like this compound is the development or adaptation of force field parameters. These parameters are essential for accurately calculating the potential energy of the system. plos.org For a novel residue, parameters can be derived by using existing parameters for structurally similar molecules, such as protected lysine (B10760008) or ornithine, and modifying them as needed. uiuc.edu For instance, a topology entry for ornithine can be created by modifying the entry for lysine, which differs by only one aliphatic carbon in its side chain. uiuc.edu

Table 1: Illustrative MD Simulation Setup for a Hypothetical this compound Peptide| Parameter | Description | Example Value |

|---|---|---|

| Peptide Sequence | Hypothetical peptide containing this compound | Ac-Gly-This compound-Ala-NH2 |

| Force Field | Set of parameters to calculate potential energy | GROMOS, CHARMM, AMBER |

| Solvent Model | Explicit water model for simulation | SPC/E, TIP3P |

| Box Type | Simulation box geometry | Cubic or Truncated Octahedron |

| Simulation Time | Total duration of the molecular dynamics run | 100 ns - 1 µs |

| Temperature | Constant temperature for the simulation | 300 K |

| Pressure | Constant pressure for the simulation | 1 bar |

Computational Design Principles for Modified Peptides Incorporating this compound

The computational design of peptides containing unnatural amino acids like this compound is a rapidly advancing field aimed at creating molecules with enhanced properties such as increased stability, target affinity, and specificity. tandfonline.comlifetein.com A key advantage of incorporating non-canonical residues is the ability to introduce novel chemical functionalities and structural constraints not possible with the 20 standard amino acids. tandfonline.comnih.gov

Several design principles guide this process:

Template-Based Design: This approach uses a known peptide structure as a starting point. lifetein.com The this compound residue could be strategically substituted into the sequence to, for example, pre-organize a loop structure necessary for binding to a target protein. bakerlab.org

De Novo Design: This involves building peptide structures from scratch. lifetein.com Algorithms can explore vast conformational and sequence spaces to identify novel scaffolds. nih.gov Near-exhaustive backbone sampling followed by sequence design can identify stable structures for macrocyclic peptides composed of both L- and D-amino acids. nih.govbakerlab.org The inclusion of a residue like this compound would be considered during the sequence design phase to maximize favorable interactions that stabilize the desired fold. tandfonline.com

Sequence Optimization: For a given peptide backbone, computational methods can optimize the amino acid sequence to improve binding affinity or other desired properties. nih.gov Methods like Monte Carlo sampling can be used to test various amino acid substitutions, including unnatural ones, to find sequences with the best scores based on an energy function. nsf.gov

A major challenge in computational design is accurately scoring the fitness of a designed peptide. tandfonline.com This often involves calculating binding free energy or assessing conformational stability. The integration of artificial intelligence and machine learning has shown promise in improving the predictive power of these design processes, although many models are primarily trained on the 20 canonical amino acids. tandfonline.comresearchgate.net Therefore, physics-based methods remain essential for designing peptides with novel chemical entities like this compound. nsf.gov

In Silico Prediction of Conformational Preferences and Molecular Interactions

In silico methods are crucial for predicting the conformational landscape of a peptide and its molecular interactions, especially when modified residues are present. nih.govbyu.edu Peptides, particularly short or linear ones, are often highly flexible and can exist as an ensemble of different conformations in solution. biorxiv.org Understanding this ensemble is key to predicting a peptide's biological activity.

Conformational analysis of a this compound-containing peptide would involve exploring its potential energy surface to identify stable and metastable structures. biorxiv.org Techniques used for this purpose include:

Molecular Dynamics (MD) Simulations: As discussed previously, long-scale MD simulations can sample a wide range of conformations and reveal the equilibrium between them. acs.org The presence of bulky protecting groups on the ornithine side chain in this compound would likely restrict conformational freedom, a hypothesis that can be directly tested by analyzing the simulation trajectories. byu.edu

Monte Carlo (MC) Methods: MC simulations generate new molecular conformations by making random changes to a previous state and accepting or rejecting the new state based on an energy criterion. nsf.gov This method is effective for exploring a broad range of conformational space. biorxiv.org

Once a conformational ensemble is generated, the molecular interactions can be analyzed in detail. For a peptide containing this compound, this would involve examining how the benzyloxycarbonyl (Z) groups and the reactive N-hydroxysuccinimide (OSu) ester interact with their environment. Key interactions to analyze include hydrogen bonds, van der Waals forces, and electrostatic interactions. qut.edu.aunsf.gov Studies on ornithine-rich peptides have shown that they can have distinct interactions with lipid membranes depending on factors like pH. nih.gov Computational docking can be used to predict how the peptide might bind to a protein target, with the this compound residue potentially forming key contacts within a binding pocket or providing a rigid scaffold for other interacting residues. nih.gov

Table 2: Illustrative Output from In Silico Conformational and Interaction Analysis| Analysis Type | Metric | Hypothetical Finding for a this compound Construct |

|---|---|---|

| Conformational Analysis | Dominant Conformer(s) | Semi-rigid turn conformation stabilized by side-chain packing |

| Dihedral Angle Distribution | Restricted φ/ψ angles for residues adjacent to this compound | |

| Interaction Analysis | Binding Free Energy (ΔGbind) | -9.5 kcal/mol (predicted for a specific protein target) |

| Key Interacting Residues | Hydrophobic pocket in target protein interacts with Z-groups |

Emerging Research Directions and Future Perspectives

Advancement of Novel Synthetic Strategies for Ornithine-Based Scaffold Engineering

The unique side chain of ornithine makes it an attractive starting point for engineering complex molecular scaffolds, particularly heterocyclic systems and constrained peptidomimetics. These structures are of high interest in medicinal chemistry as they can mimic or stabilize specific protein secondary structures, such as β-turns and helices. chim.itcsic.es The use of Z-Orn(Z)-osu provides a chemically activated and protected ornithine unit, ready for efficient integration into a synthetic pathway.

One emerging strategy involves using ornithine derivatives as precursors for heterocyclic quaternary amino acids. chim.it For instance, research has demonstrated the synthesis of β-lactam scaffolds starting from a protected ornithine methyl ester, H-Orn(Z)-OMe. chim.it In such a multi-step synthesis, a reagent like this compound would be ideal for the initial coupling steps to build the peptide backbone before intramolecular cyclization to form the desired scaffold. The OSu ester ensures high-yield amide bond formation, while the Z groups provide stable protection during subsequent reaction steps, which can be removed later under specific conditions like hydrogenolysis. peptide.com

Future research is directed towards leveraging this compound for the combinatorial synthesis of diverse ornithine-based scaffolds. By combining this reactive building block with various cyclization strategies, chemists can generate libraries of novel peptidomimetics for screening in drug discovery programs. The development of stereoselective methods to create these complex structures remains a key area of focus. chim.it

Table 1: Research Findings in Ornithine-Based Scaffold Synthesis

| Starting Material | Target Scaffold | Key Synthetic Step(s) | Potential Role of this compound | Reference |

|---|---|---|---|---|

| H-Orn(Z)-OMe | β-Lactam Fused to a Tetrahydrooxazine Ring | N-acylation followed by phosphazene-mediated intramolecular cyclization. | Efficiently incorporates the ornithine moiety into a peptide precursor prior to cyclization. | chim.it |

| Ornithine Derivatives | Cyclic Peptidomimetics | Solid-phase or solution-phase peptide synthesis followed by head-to-tail or side-chain cyclization. | Serves as an activated monomer for building the linear peptide chain. | uq.edu.au |

| Nα-Boc-Nε-Lys(Z)-OH | Cyclic Hexapeptides | Solution-phase synthesis involving deprotection and subsequent cyclization steps. | Analogous application for incorporating ornithine into cyclic peptide precursors. | uq.edu.au |

Expansion of this compound Application in Chemical Biology Research

In the field of chemical biology, there is a continuous demand for sophisticated molecular tools to probe and manipulate biological systems. osu.edumdpi.com this compound is emerging as a valuable reagent for constructing such tools, particularly peptide-based probes. The OSu ester facilitates the covalent attachment of the protected ornithine to other molecules, while the ornithine side chain, once deprotected, can serve as a versatile chemical handle for introducing reporter groups (like fluorophores or biotin) or other functionalities. chemimpex.comfrontiersin.org

An important application lies in the development of affinity-based or activity-based probes to study enzymes or protein-protein interactions. frontiersin.orgnih.gov For example, a peptide sequence known to bind to a specific protein can be synthesized incorporating an ornithine residue using this compound. After synthesis and selective deprotection of the ornithine side chain, a reporter tag or a reactive crosslinking group can be attached. This allows for the visualization, isolation, and identification of protein targets in complex biological samples. mdpi.com

Future work will likely focus on creating "turn-on" probes where the ornithine side chain is part of a quencher-fluorophore system that fluoresces only upon enzymatic cleavage. Furthermore, the use of this compound in synthesizing peptide libraries for microarray-based screening is a promising direction. nih.gov These microarrays allow for the high-throughput analysis of thousands of interactions, accelerating the discovery of new ligands and enzyme substrates. nih.gov The dual Z-protection offers orthogonal protection possibilities, allowing for complex, multi-step modifications of the synthesized peptide probe. peptide.com

Integration into Complex Protein and Macromolecular Conjugation Studies

Modifying proteins and other macromolecules with small molecules or peptides can profoundly alter their properties and functions. This compound is an excellent reagent for this purpose due to its activated OSu ester, which reacts efficiently with primary amino groups, such as the ε-amino group of lysine (B10760008) residues on a protein's surface, to form stable amide bonds. wikipedia.orgnih.gov

A significant area of research is the synthesis of branched polymeric polypeptides, which can serve as carriers for drugs or antigens. rsc.org In one approach, a polylysine (B1216035) backbone is decorated with side chains built from amino acids. Z-Orn(Z)-Opcp, a closely related activated ester, has been used to couple ornithine to the termini of these side chains. rsc.org this compound can be used similarly to conjugate ornithine or ornithine-containing peptides to proteins, polymers, or nanoparticles. This conjugation can enhance solubility, improve bioavailability, or introduce new functionalities. chemimpex.com

The future perspective in this area involves creating highly defined protein-polymer or protein-peptide conjugates with controlled stoichiometry and site of attachment. The Z-protecting groups on the conjugated ornithine moiety can be removed post-conjugation to reveal a primary amine. This newly exposed amine can then be used for a second, orthogonal chemical modification, enabling the construction of highly complex and multifunctional biomaterials. For instance, one could first conjugate a peptide to a protein via this compound, then deprotect the ornithine, and finally attach a PEG chain or a diagnostic imaging agent to the ornithine side chain.

Table 2: Research Findings in Macromolecular Conjugation

| Macromolecule | Activated Amino Acid | Conjugation Strategy | Purpose/Application | Reference |

|---|---|---|---|---|

| Poly[Lys] with oligo[dl-Ala] branches | Z-Orn(Z)-Opcp | Active ester coupling to terminal α-amino groups of branches. | Synthesis of branched polypeptide carriers for drug delivery or as synthetic antigens. | rsc.org |

| Bovine Serum Albumin (BSA), Ovalbumin (OVA) | Succinimidyl ester of a peptide (S4B-HyNic-EP67) | Amide bond formation with surface lysine residues. | Single-step conjugation of bioactive peptides to proteins. | nih.gov |

| General Proteins | Boc-Lys(Z)-OSu | Reaction with lysine residues for subsequent modification. | Preparation of PEGylated human growth hormone; design of peptide prodrugs. | sigmaaldrich.com |

| Amino-labeled oligonucleotides | D-Biotin-N-hydroxysuccinimide ester | Reaction with primary amino groups. | Biotinylation of macromolecules for affinity-based assays and purification. | roche.com |

Q & A

Basic: How should researchers design experiments for synthesizing Z-Orn(Z)-osu to ensure reproducibility?

Answer:

- Step 1 : Define clear objectives (e.g., yield optimization, stereochemical control) and align with literature precedents .

- Step 2 : Use validated protocols for peptide coupling or solid-phase synthesis, referencing established reaction conditions (e.g., solvent systems, catalysts) .

- Step 3 : Document all parameters (temperature, stoichiometry, purification methods) in detail, adhering to journal guidelines for experimental transparency .

- Step 4 : Include negative controls (e.g., omitting reagents) to confirm reaction specificity .

Basic: What analytical techniques are optimal for characterizing this compound, and how should data be interpreted?

Answer:

- Primary Techniques :

- NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve stereochemistry .

- HPLC-MS : Validate purity (>95%) and molecular ion consistency with theoretical m/z .

- Data Interpretation : Cross-reference spectral data with databases (e.g., SciFinder) to confirm structural identity. Discrepancies in coupling constants or retention times warrant re-isolation .

Basic: How can researchers systematically review existing literature on this compound to identify knowledge gaps?

Answer:

- Strategy :

- Use Boolean searches in PubMed/Scopus with keywords: "this compound synthesis," "biological activity," "spectroscopic data" .

- Prioritize systematic reviews or meta-analyses to map consensus vs. conflicting findings .

- Extract synthesis yields, reaction conditions, and analytical methods into a comparative table (Example below) .

| Study | Yield (%) | Purity Method | Key Limitation |

|---|---|---|---|

| A (2020) | 62 | HPLC-MS | Low enantiomeric excess |

| B (2022) | 78 | Chiral NMR | Scalability issues |

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound across studies?

Answer:

- Approach :

- Documentation : Publish raw spectra and crystallization data in supplementary materials for peer validation .

Advanced: What strategies optimize reaction yield and purity in multi-step this compound syntheses?

Answer:

- Methodology :

- DoE (Design of Experiments) : Vary catalysts, temperatures, and protecting groups to identify optimal combinations .

- In-line Analytics : Implement FTIR or ReactIR to monitor intermediate formation in real time .

- Purification : Use preparative HPLC with orthogonal columns (C18 vs. chiral phases) to separate diastereomers .

- Troubleshooting : Low yields may indicate epimerization—introduce kinetic quenching (e.g., rapid cooling) .

Advanced: How can computational methods predict this compound’s reactivity in novel biochemical contexts?

Answer:

- Workflow :

- Validation : Cross-check predictions with wet-lab assays (e.g., enzyme inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.